molecular formula C13H15ClS2 B14721093 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene CAS No. 6317-14-2

1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene

Cat. No.: B14721093
CAS No.: 6317-14-2
M. Wt: 270.8 g/mol
InChI Key: UJPBBGZAGMEANC-UHFFFAOYSA-N
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Description

1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C13H15ClS2. It is characterized by the presence of a chlorobenzene ring substituted with a bis(prop-2-en-1-ylsulfanyl)methyl group.

Preparation Methods

The synthesis of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with prop-2-en-1-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene can be compared with similar compounds such as:

    1-[Bis(prop-2-en-1-ylsulfanyl)methyl]benzene: Lacks the chlorine substituent, which may affect its reactivity and applications.

    1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-fluorobenzene: The fluorine substituent can influence the compound’s electronic properties and reactivity.

    1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-bromobenzene:

Properties

CAS No.

6317-14-2

Molecular Formula

C13H15ClS2

Molecular Weight

270.8 g/mol

IUPAC Name

1-[bis(prop-2-enylsulfanyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C13H15ClS2/c1-3-9-15-13(16-10-4-2)11-5-7-12(14)8-6-11/h3-8,13H,1-2,9-10H2

InChI Key

UJPBBGZAGMEANC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(C1=CC=C(C=C1)Cl)SCC=C

Origin of Product

United States

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